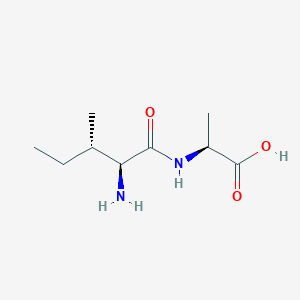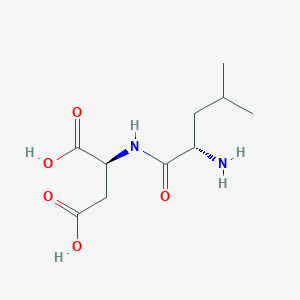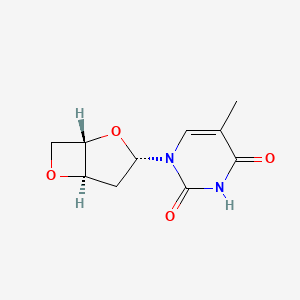![molecular formula C10H7NO6 B1588462 Acide 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylique CAS No. 6315-90-8](/img/structure/B1588462.png)
Acide 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylique
Vue d'ensemble
Description
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is a useful research compound. Its molecular formula is C10H7NO6 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications scientifiques de l'acide 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylique, également connu sous le nom d'ACIDE 4,5-MÉTHYLÈNEDIOXY-2-NITROCINNAMIQUE. Voici quelques-unes des applications uniques basées sur les informations disponibles :
Agent anti-inflammatoire et antibiotique
Ce composé a été étudié pour son utilisation potentielle comme agent anti-inflammatoire et antibiotique. Les complexes comprenant des composés soufrés et azotés, structurellement liés à cet acide, sont couramment utilisés à ces fins .
Traitement rhumatismal et de l'arthrite
Des dérivés du benzo[d][1,3]dioxol-5-yl ont été utilisés dans le traitement des maladies rhumatismales, de la polyarthrite rhumatoïde et de l'arthrose .
Évaluation anticancéreuse
Des recherches ont été menées sur les propriétés anticancéreuses des dérivés du 1-benzo[1,3]dioxol-5-yl. Certaines études ont montré une bonne sélectivité entre les cellules cancéreuses et les cellules normales .
Études cristallographiques
La structure cristalline de composés liés à l'ACIDE 4,5-MÉTHYLÈNEDIOXY-2-NITROCINNAMIQUE a été analysée pour comprendre leur configuration moléculaire et leurs propriétés .
Propriétés
IUPAC Name |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIAEVUUHUHTE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211102 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156774-73-1 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156774-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights were gained from the research on (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid?
A1: The research primarily focused on the synthesis and structural characterization of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid. The study successfully synthesized the compound and utilized spectroscopic techniques like IR and NMR, along with X-ray analysis, to confirm its structure []. This information lays the groundwork for further investigations into its potential biological activities and applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)

